Cas no 93111-27-4 (4-Fluorobenzaldehyde-2,3,5,6-d4)
4-Fluorobenzaldehyde-2,3,5,6-d4 Chemical and Physical Properties
Names and Identifiers
-
- Benzaldehyde-2,3,5,6-d4,4-fluoro-
- 4-FLUOROBENZALDEHYDE-2,3,5,6-D4
- A935679
- HY-W442217
- 2,3,5,6-tetradeuterio-4-fluorobenzaldehyde
- D98861
- 93111-27-4
- SCHEMBL1764822
- 4-fluoro(2,3,5,6-?H?)benzaldehyde
- 93111-25-2
- CS-0439093
- 2,3,5,6-tetradeuterio-4-fluoro-benzaldehyde
- DB-295285
- p-Fluorobenzaldehyde-d4; p-Fluorobenzenecarboxaldehyde-d4;
- 4-Fluorobenzaldehyde-2,3,5,6-d4
-
- Inchi: 1S/C7H5FO/c8-7-3-1-6(5-9)2-4-7/h1-5H/i1D,2D,3D,4D
- InChI Key: UOQXIWFBQSVDPP-RHQRLBAQSA-N
- SMILES: FC1C([2H])=C([2H])C(C=O)=C([2H])C=1[2H]
Computed Properties
- Exact Mass: 128.058
- Monoisotopic Mass: 128.058
- Isotope Atom Count: 4
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 95.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 17.1A^2
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.2±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 182.0±13.0 °C at 760 mmHg
- Flash Point: 56.7±0.0 °C
- PSA: 17.07000
- LogP: 1.63820
- Vapor Pressure: No data available
4-Fluorobenzaldehyde-2,3,5,6-d4 Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ° C, -4 ° C is better
4-Fluorobenzaldehyde-2,3,5,6-d4 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F588517-10mg |
4-Fluorobenzaldehyde-2,3,5,6-d4 |
93111-27-4 | 10mg |
$110.00 | 2023-05-18 | ||
| TRC | F588517-50mg |
4-Fluorobenzaldehyde-2,3,5,6-d4 |
93111-27-4 | 50mg |
$173.00 | 2023-05-18 | ||
| TRC | F588517-100mg |
4-Fluorobenzaldehyde-2,3,5,6-d4 |
93111-27-4 | 100mg |
$305.00 | 2023-05-18 | ||
| TRC | F588517-500mg |
4-Fluorobenzaldehyde-2,3,5,6-d4 |
93111-27-4 | 500mg |
$ 874.00 | 2023-09-07 | ||
| TRC | F588517-1g |
4-Fluorobenzaldehyde-2,3,5,6-d4 |
93111-27-4 | 1g |
$1510.00 | 2023-05-18 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F874662-10mg |
4-Fluorobenzaldehyde-2,3,5,6-d4 |
93111-27-4 | AR | 10mg |
¥361.00 | 2022-01-12 | |
| A2B Chem LLC | AH84620-250mg |
4-FLUOROBENZALDEHYDE-2,3,5,6-D4 |
93111-27-4 | 250mg |
$427.00 | 2023-12-29 | ||
| A2B Chem LLC | AH84620-500mg |
4-FLUOROBENZALDEHYDE-2,3,5,6-D4 |
93111-27-4 | 500mg |
$615.00 | 2023-12-29 | ||
| A2B Chem LLC | AH84620-5mg |
4-FLUOROBENZALDEHYDE-2,3,5,6-D4 |
93111-27-4 | 95% | 5mg |
$85.00 | 2024-07-18 | |
| A2B Chem LLC | AH84620-10mg |
4-FLUOROBENZALDEHYDE-2,3,5,6-D4 |
93111-27-4 | 95% | 10mg |
$105.00 | 2024-07-18 |
4-Fluorobenzaldehyde-2,3,5,6-d4 Suppliers
4-Fluorobenzaldehyde-2,3,5,6-d4 Related Literature
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
4. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
Additional information on 4-Fluorobenzaldehyde-2,3,5,6-d4
4-Fluorobenzaldehyde-2,3,5,6-d4: A Comprehensive Overview
4-Fluorobenzaldehyde-2,3,5,6-d4 (CAS No. 93111-27-4) is a highly specialized compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is a derivative of fluorobenzaldehyde with four deuterium atoms incorporated at specific positions on the aromatic ring. The presence of both fluorine and deuterium atoms imparts unique chemical and physical properties to this compound, making it a valuable tool in various research and industrial applications.
The structure of 4-fluorobenzaldehyde-2,3,5,6-d4 consists of a benzene ring with a fluorine atom at the para position and four deuterium atoms at the ortho and meta positions relative to the fluorine atom. This specific substitution pattern not only enhances the stability of the molecule but also influences its electronic properties. Recent studies have shown that the introduction of deuterium atoms can significantly alter the reactivity of aromatic compounds in various chemical reactions. For instance, deuteration can slow down certain reaction pathways due to the kinetic isotope effect (KIE), which is particularly useful in controlling reaction selectivity.
One of the most notable applications of 4-fluorobenzaldehyde-2,3,5,6-d4 is in the synthesis of advanced materials. Researchers have utilized this compound as a precursor for constructing highly functionalized aromatic polymers and nanoparticles. The deuterium atoms in the molecule serve as markers for tracking molecular dynamics in real-time using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy. This capability has been instrumental in understanding the behavior of complex molecular systems under various conditions.
In addition to its role in materials science, 4-fluorobenzaldehyde-2,3,5,6-d4 has also found applications in medicinal chemistry. The compound has been employed as a building block for synthesizing bioactive molecules with enhanced stability and specificity. Recent studies have demonstrated that deuteration can improve the pharmacokinetic properties of drugs by reducing their metabolic degradation rates. This makes 4-fluorobenzaldehyde-2,3,5,6-d4 an attractive candidate for drug discovery programs targeting chronic diseases such as cancer and neurodegenerative disorders.
The synthesis of 4-fluorobenzaldehyde-2,3,5,6-d4 involves a multi-step process that combines traditional organic synthesis techniques with modern deuteration methods. The key steps include the selective fluorination of benzene derivatives followed by controlled deuteration using specialized reagents. Researchers have optimized these steps to achieve high yields and purity levels while maintaining the integrity of the deuterium atoms in specific positions on the aromatic ring.
From an environmental perspective, 4-fluorobenzaldehyde-2,3,5,6-d4 exhibits low toxicity and minimal environmental impact compared to other aromatic compounds commonly used in industrial processes. Its stability under normal conditions ensures safe handling and storage practices. However, like all chemicals used in research and industry settings, proper safety precautions must be followed to minimize potential hazards associated with its use.
Looking ahead, 4-fluorobenzaldehyde-2,3,dagger;5,dagger;6,dagger; -dagger; holds immense potential for further innovation across multiple disciplines. Ongoing research is focused on exploring its use in next-generation electronic materials and as a stable isotopic tracer for studying chemical reactions at atomic resolution. As our understanding of this compound deepens through cutting-edge research efforts worldwide
93111-27-4 (4-Fluorobenzaldehyde-2,3,5,6-d4) Related Products
- 456-48-4(3-Fluorobenzaldehyde)
- 60992-98-5(4'-fluoro-[1,1'-biphenyl]-4-carbaldehyde)
- 400750-63-2(3'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde)
- 132123-54-7(3,4,5-Trifluorobenzaldehyde)
- 459-57-4(4-Fluorobenzaldehyde)
- 135427-08-6(4-Fluoro-3-methylbenzaldehyde)
- 32085-88-4(3,5-Difluorobenzaldehyde)
- 34036-07-2(3,4-Difluorobenzaldehyde)
- 189628-39-5(3-Fluoro-5-methylbenzaldehyde)
- 164334-74-1(4'-fluoro-[1,1'-biphenyl]-3-carbaldehyde)